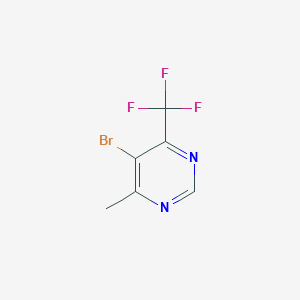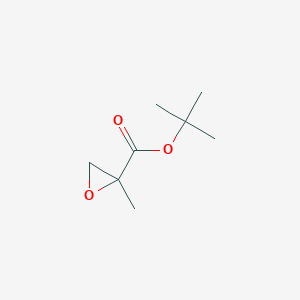
4,6-Di-tert-butyl-2-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Di-tert-butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bulky tert-butyl groups at positions 4 and 6, and a chlorine atom at position 2. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-chloropyrimidine typically involves the nucleophilic substitution reactions. One common method involves the reaction of 2,4,6-trichloropyrimidine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Di-tert-butyl-2-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4,6-di-tert-butylpyrimidine derivative .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,6-Di-tert-butyl-2-chloropyrimidine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bulky tert-butyl groups and the chlorine atom influence the binding affinity and selectivity of the compound. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with a phenol ring instead of a pyrimidine ring.
4,6-Di-tert-butyl-2-nitrosophenol: Contains a nitroso group instead of a chlorine atom.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at position 2
Uniqueness
4,6-Di-tert-butyl-2-chloropyrimidine is unique due to the specific positioning of the tert-butyl groups and the chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
4,6-ditert-butyl-2-chloropyrimidine |
InChI |
InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3 |
Clé InChI |
ONJXREKVSAZFBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC(=N1)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















